molecular formula C7H4NNaO3S B1680478 Sodium saccharin hydrate CAS No. 82385-42-0

Sodium saccharin hydrate

Cat. No.: B1680478
CAS No.: 82385-42-0
M. Wt: 205.17 g/mol
InChI Key: WINXNKPZLFISPD-UHFFFAOYSA-M
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Description

Sodium saccharin hydrate is the sodium salt of saccharin, an artificial sweetener. It is commonly used in the food and beverage industry due to its high sweetness intensity, which is approximately 300-400 times sweeter than sucrose. This compound appears as a white, crystalline powder and is highly soluble in water. It is often used in products such as diet sodas, baked goods, and pharmaceuticals to improve taste without adding calories .

Safety and Hazards

Sodium Saccharin Hydrate may cause skin, eye, and respiratory tract irritation . It is advised to avoid contact with skin and eyes, and not to ingest or inhale it .

Future Directions

The future directions of Sodium Saccharin Hydrate research involve further understanding its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

Mechanism of Action

Target of Action

Sodium saccharin hydrate, also known as Saccharin, sodium salt hydrate, is a non-nutritive artificial sweetener . Its primary target is the taste receptors on the tongue, specifically the sweet receptors. It interacts with these receptors to produce a sweet taste sensation that is approximately 300 times stronger than sucrose .

Mode of Action

This compound binds to the sweet receptors on the tongue, triggering a signal transduction pathway that results in the perception of sweetness. This is similar to how natural sugars interact with these receptors, but saccharin does this without contributing calories to the diet .

Biochemical Pathways

It is known that saccharin can inhibit the enzymecarbonic anhydrase 3 . This enzyme plays a role in various physiological processes, including pH regulation and electrolyte balance.

Result of Action

The primary result of this compound’s action is the perception of sweetness without the caloric impact of sugar. This makes it a popular choice for use in diet and low-calorie foods and beverages . Some studies suggest that saccharin may have other effects at the cellular level, such as potentially contributing to the development of bladder tumors in rats .

Action Environment

The action of this compound is influenced by various environmental factors. It is also stable in solution, exhibiting high hydrolytic, thermal, and photo stability . Saccharin is decomposed when heated to 380 °c, emitting toxic fumes of nitrogen oxides and sulfur oxides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium saccharin hydrate is synthesized through a multi-step chemical process. The primary method involves the reaction of methyl anthranilate with nitrous acid, followed by sulfur dioxide, chlorine, and ammonia. This sequence of reactions produces saccharin, which is then neutralized with sodium hydroxide to form sodium saccharin .

Industrial Production Methods: In industrial settings, this compound is produced by crystallizing saccharin from an aqueous solution. The crystallization process can yield different hydrated forms, such as the 2/3 hydrate (triclinic) and the 15/8 hydrate (monoclinic). The 15/8 hydrate form is the commercially available variant .

Chemical Reactions Analysis

Types of Reactions: Sodium saccharin hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Aspartame: Another artificial sweetener, but less stable under heat compared to sodium saccharin hydrate.

    Sucralose: A chlorinated derivative of sucrose, also used as a non-caloric sweetener.

    Acesulfame Potassium: A heat-stable sweetener often used in combination with other sweeteners.

Uniqueness: this compound is unique due to its high sweetness intensity and stability under various conditions, making it suitable for a wide range of applications. Unlike aspartame, it remains stable at high temperatures, which is advantageous for baking and cooking .

Properties

IUPAC Name

sodium;1,1-dioxo-1,2-benzothiazol-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINXNKPZLFISPD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992), Dry Powder; Liquid, White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name SACCHARIN, SODIUM SALT
Source CAMEO Chemicals
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1)
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Sodium saccharin
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name SACCHARIN, SODIUM SALT
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CAS No.

128-44-9, 82385-42-0
Record name SACCHARIN, SODIUM SALT
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URL https://cameochemicals.noaa.gov/chemical/20998
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt
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Record name 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt, hydrate (1:1:?)
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Melting Point

greater than 572 °F (Decomposes) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name SACCHARIN, SODIUM SALT
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20998
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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